molecular formula C17H18ClNO2 B6140014 1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6140014
M. Wt: 303.8 g/mol
InChI Key: ADFOYEWFVUCSHF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CDTIQ) is a chemical compound that has been of interest to researchers due to its potential application in the field of medicinal chemistry. CDTIQ is a tetrahydroisoquinoline derivative that has been synthesized and studied for its potential use as a therapeutic agent.

Scientific Research Applications

AMPA Receptor Antagonism and Epilepsy Research

Research on 1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has shown promising results in epilepsy research. Gitto et al. (2007) synthesized and evaluated enantiomers of related compounds for their anticonvulsant and antagonistic effects, focusing on AMPA receptor antagonism. This class of compounds was found to be effective in preventing epileptic seizures (Gitto et al., 2007). Årstad et al. (2006) also explored these compounds for their potential as positron emission tomography (PET) tracers for imaging AMPA receptors, although their suitability for this application was limited (Årstad et al., 2006).

Local Anesthetic and Pharmacological Properties

Azamatov et al. (2023) conducted a study on the local anesthetic activity, acute toxicity, and structure-toxicity relationship of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. These compounds demonstrated significant local anesthetic activity and varied toxicity, suggesting potential for further research as drug candidates (Azamatov et al., 2023).

Analgesic and Anti-Inflammatory Effects

Rakhmanova et al. (2022) examined the analgesic and anti-inflammatory effects of a derivative of 1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, finding it to have a pronounced effect in both categories. This suggests a potential role in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

Synthesis and Structure-Activity Relationship Studies

Gitto et al. (2010) synthesized a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, evaluating their anticonvulsant effects and studying the structure-activity relationships. This work contributes to understanding the pharmacological characteristics of this class of compounds (Gitto et al., 2010).

properties

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOYEWFVUCSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
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1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

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